Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate
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Overview
Description
Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate, also known as 4-Methylumbelliferyl phosphate, dilithium salt, are phosphatases , including alkaline phosphatase and calmodulin-dependent protein phosphatase . These enzymes play crucial roles in various biological processes, including signal transduction, protein dephosphorylation, and regulation of cellular activities.
Mode of Action
This compound acts as a fluorogenic substrate for its target enzymes . When the phosphate group of the compound is cleaved by phosphatases, it releases 4-methylumbelliferone , a molecule that is intensely fluorescent under specific conditions . This fluorescence can be measured, providing a means to monitor the activity of the phosphatase enzymes.
Biochemical Pathways
The action of this compound affects the biochemical pathways involving its target enzymes. For instance, the compound can influence the phosphorylation state of proteins in the cell, affecting various signaling pathways. The exact downstream effects can vary depending on the specific phosphatase and the cellular context .
Pharmacokinetics
It is known that the compound issoluble in water , which can influence its bioavailability and distribution .
Result of Action
The cleavage of this compound by phosphatases results in the release of 4-methylumbelliferone, leading to a measurable increase in fluorescence. This allows the compound to be used as a tool for monitoring phosphatase activity in various research contexts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the fluorescence of 4-methylumbelliferone is pH-dependent, being more intense at pH 10.3 . Therefore, the local pH can influence the detection of this compound’s action. Additionally, the compound’s solubility in water suggests that it may be more effective in aqueous environments .
Preparation Methods
The synthesis of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate typically involves the reaction of 7-hydroxy-4-methylcoumarin with lithium phosphate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and is mediated by a base like triethylamine. The reaction mixture is stirred at ambient temperature until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives, which may exhibit different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound in medicinal chemistry.
Comparison with Similar Compounds
Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate can be compared with other coumarin derivatives, such as:
4-methylumbelliferone: Known for its use in fluorescence assays and as a precursor for other coumarin derivatives.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Esculetin: Exhibits antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H2,12,13,14)/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHIXGBGRHLSBE-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7O6P-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925085 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125328-83-8 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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